6-Amino-4-methyl-1-propylquinolin-2(1H)-one

Catalog No.
S15674344
CAS No.
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-4-methyl-1-propylquinolin-2(1H)-one

Product Name

6-Amino-4-methyl-1-propylquinolin-2(1H)-one

IUPAC Name

6-amino-4-methyl-1-propylquinolin-2-one

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-3-6-15-12-5-4-10(14)8-11(12)9(2)7-13(15)16/h4-5,7-8H,3,6,14H2,1-2H3

InChI Key

MUIYSVATTOYHFV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)C(=CC1=O)C

6-Amino-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family, characterized by a quinoline ring structure with an amino group and a methyl group at specific positions. The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O, and its molecular weight is approximately 174.20 g/mol. The compound is recognized for its potential pharmacological properties and serves as a building block in various synthetic applications.

Typical of amines and quinolines:

  • Aza-Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which can be facilitated by copper catalysts, leading to the formation of more complex structures.
  • Oxidation: The compound can undergo oxidation reactions, potentially converting the amino group into nitro or other functional groups under specific conditions.
  • Acylation and Alkylation: The amino group can react with acyl chlorides or alkyl halides to form amides or substituted derivatives.

Research indicates that compounds similar to 6-Amino-4-methylquinolin-2(1H)-one exhibit various biological activities, including:

  • Antimicrobial Properties: Quinoline derivatives have been studied for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Antitumor Activity: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation, indicating potential use in cancer therapy.
  • Antiviral Effects: Certain analogs have shown promise in inhibiting viral replication, particularly in the context of RNA viruses.

The synthesis of 6-Amino-4-methylquinolin-2(1H)-one can be achieved through several methods:

  • One-Pot Synthesis: A straightforward method involving the reaction of isatin with enaminones under microwave irradiation has been reported, yielding high purity and efficiency.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving 4-methylquinoline derivatives and appropriate amines or hydrazines.
  • Hydrazone Formation: This involves the reaction of 4-methylquinoline derivatives with hydrazine derivatives to form hydrazones, which can then be cyclized to yield the target compound.

6-Amino-4-methylquinolin-2(1H)-one has various applications in pharmaceutical research and development:

  • Drug Development: Its structural features make it a valuable scaffold for designing new drugs targeting various diseases, including infections and cancers.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate specific pathways or mechanisms.
  • Reference Standard: It may also be used as a reference standard in analytical chemistry for quality control in pharmaceutical formulations.

Interaction studies involving 6-Amino-4-methylquinolin-2(1H)-one often focus on its binding affinity with biological targets such as enzymes or receptors:

  • Enzyme Inhibition Studies: Research has shown that certain quinoline derivatives can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Receptor Binding Assays: These assays help determine the interaction strength between the compound and specific receptors, providing insights into its pharmacodynamics.

Several compounds share structural similarities with 6-Amino-4-methylquinolin-2(1H)-one. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaUnique Features
3-Amino-6-chloro-1-methylquinolin-2(1H)-one5220-02-0C16H13ClN2OContains chlorine; related to diazepam impurities.
4-Methyl-1-phenylquinolin-2(1H)-one2540-30-9C16H13NOFeatures a phenyl group; different biological activities.
7-Amino-4-methylquinolin-2(1H)-one19840-99-4C10H10N2OSimilar structure; potential anti-cancer properties.
6-Fluoro-1-propylquinolin-2(1H)-one106372-89-8C12H10FNFluorine substitution alters pharmacological profiles.

These compounds illustrate the diversity within the quinoline class and their varied applications based on slight modifications in their chemical structures. Each compound's unique properties contribute to its potential therapeutic uses, making them significant in medicinal chemistry research.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

Explore Compound Types